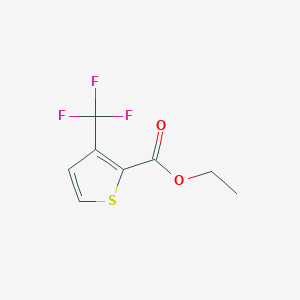
Ethyl 3-(trifluoromethyl)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(trifluoromethyl)thiophene-2-carboxylate is a chemical compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The trifluoromethyl group at the 3-position and the ethyl ester at the 2-position of the thiophene ring confer unique chemical properties to this compound, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another approach involves the use of trifluoromethylated thieno[3,4-b]thiophene-2-ethyl carboxylate as a building block for conjugated polymers .
Industrial Production Methods
Industrial production of thiophene derivatives, including ethyl 3-(trifluoromethyl)thiophene-2-carboxylate, often employs large-scale condensation reactions and esterification processes. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(trifluoromethyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the 2- and 5-positions of the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated thiophenes .
Applications De Recherche Scientifique
Ethyl 3-(trifluoromethyl)thiophene-2-carboxylate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 3-(trifluoromethyl)thiophene-2-carboxylate involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development . The compound’s interaction with specific enzymes and receptors can modulate various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Ethyl 3-(trifluoromethyl)thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituted thiophene used as a dental anesthetic.
Thiophene-2-carboxylate derivatives: These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
The unique trifluoromethyl group in this compound distinguishes it from other thiophene derivatives, providing enhanced stability and distinct electronic properties .
Propriétés
Formule moléculaire |
C8H7F3O2S |
|---|---|
Poids moléculaire |
224.20 g/mol |
Nom IUPAC |
ethyl 3-(trifluoromethyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C8H7F3O2S/c1-2-13-7(12)6-5(3-4-14-6)8(9,10)11/h3-4H,2H2,1H3 |
Clé InChI |
CPEACRXZAZSRDN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CS1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl cis-3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14799256.png)
![3,4,5-trimethoxy-N'-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]benzohydrazide](/img/structure/B14799261.png)
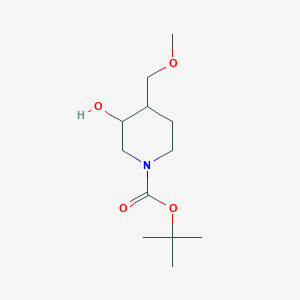
![N-benzyl-4-[(cyclohexylcarbamoyl)amino]-N-methylbenzenesulfonamide](/img/structure/B14799276.png)
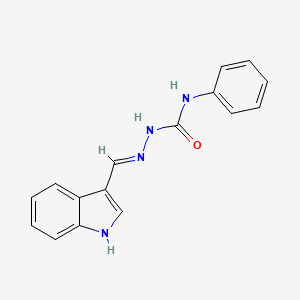
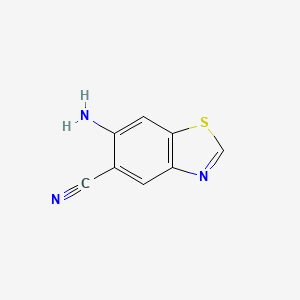
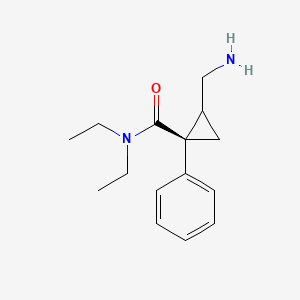
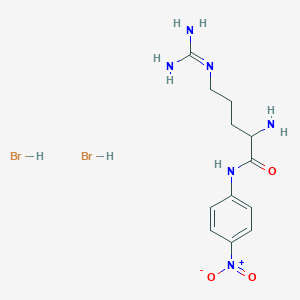
![2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol,phosphoric Acid](/img/structure/B14799301.png)
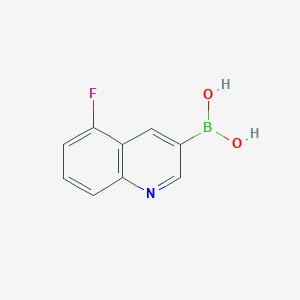
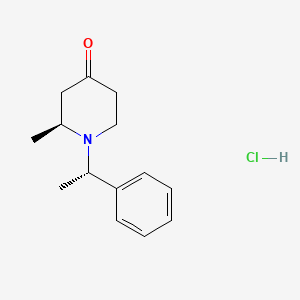
![3,11-Dibromodibenzo[g,p]chrysene](/img/structure/B14799319.png)
![3-[(2E)-3-chlorobut-2-en-1-yl]-4-hydroxy-2-methylquinoline-6-carboxylic acid](/img/structure/B14799327.png)
![2-Amino-1-[4-[methyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one](/img/structure/B14799329.png)
